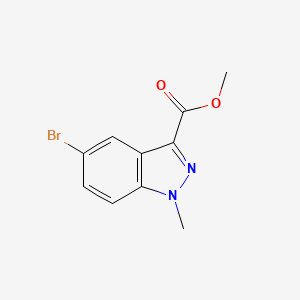

methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFFZUUZKALCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179329 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-41-2 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, characterization, and reactivity of this versatile compound, grounding technical descriptions in field-proven insights and established scientific principles.

Introduction and Strategic Importance

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate (CAS No. 1363381-41-2) belongs to the indazole class of bicyclic heteroaromatics. Indazoles are recognized as "indole isosteres," where the pyrrolic nitrogen of indole is replaced by a pyrazole ring system. This structural modification introduces unique hydrogen bonding capabilities and electronic properties, making the indazole scaffold a privileged pharmacophore in drug discovery.[1][2] The title compound is a specifically functionalized derivative, strategically equipped with three key features for chemical diversification:

-

An N1-methyl group , which resolves the tautomeric ambiguity of the indazole core, locking the geometry and influencing solubility and metabolic stability.

-

A C3-methyl ester , a versatile handle for conversion into amides, carboxylic acids, or other functional groups, crucial for probing interactions with biological targets.

-

A C5-bromo substituent , an ideal anchor point for late-stage functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid generation of analog libraries.

These features make it a valuable intermediate in the synthesis of kinase inhibitors, synthetic cannabinoids, and other biologically active molecules.[3][4]

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all subsequent experimental work.

Caption: Molecular Structure of the Topic Compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate | - |

| CAS Number | 1363381-41-2 | [5][6] |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [5][6] |

| Molecular Weight | 269.10 g/mol | [5][7] |

| SMILES | CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)OC | [6] |

Synthesis and Purification

The synthesis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is most efficiently achieved via regioselective N-alkylation of its readily available 1H-precursor. This approach offers high yield and control over the crucial N1-methylation step. An alternative, though less common, route involves the esterification of the corresponding carboxylic acid.

Primary Synthetic Route: Regioselective N1-Methylation

The challenge in alkylating indazoles lies in controlling the reaction at the N1 versus the N2 position. For 3-carboxy-substituted indazoles, alkylation at the N1 position is often favored, a preference that can be enhanced by careful selection of reagents and conditions.[1][2] Recent studies have demonstrated that the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can proceed in high yield (>90%).[8]

Caption: Workflow for N1-Methylation Synthesis.

Detailed Experimental Protocol (Optimized Literature Approach):

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 10 mL per 1 mmol of substrate).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the indazole, forming the corresponding sodium salt (anion).[1] The use of an aprotic solvent like THF is critical; protic solvents would be deprotonated by NaH, quenching the reaction. The C3-ester group can form a chelate with the sodium cation, sterically hindering the N2 position and favoring subsequent attack at N1.[2]

-

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired N1-methyl isomer from any N2-methyl byproduct and other impurities.

Physicochemical Properties

Accurate physicochemical data is essential for designing experimental conditions, formulating solutions, and predicting the compound's behavior in various environments. It is critical to note that much of the publicly available experimental data pertains to the parent compound, methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5). Methylation at the N1 position significantly alters key properties, primarily by removing the capacity for hydrogen bond donation.

Table 2: Physicochemical Property Summary

| Property | Value (for 1-Methyl Compound) | Value (for 1H-Analog, for comparison) | Methodological Principle for Determination |

|---|---|---|---|

| Melting Point (°C) | Data not available. Expected to be lower than the 1H-analog. | 208 - 210[9][10] | Differential Scanning Calorimetry (DSC): Measures the heat flow required to raise the sample temperature. A sharp endotherm indicates the melting point, providing data on purity and polymorphism. |

| Boiling Point (°C) | Data not available. | 399.7 ± 22.0 (Predicted)[9][10] | Ebulliometry/Distillation: Determined under reduced pressure to prevent decomposition and extrapolated to atmospheric pressure. Rarely performed on solids of this nature. |

| Solubility | Expected to have higher solubility in nonpolar organic solvents (e.g., DCM, THF) and lower solubility in polar protic solvents (e.g., water, methanol) compared to the 1H-analog. | No quantitative data available. | Shake-Flask Method (OECD 105): A saturated solution is prepared by agitating excess solid in a solvent at a constant temperature. The concentration in the supernatant is then quantified by HPLC-UV or a similar method. |

| logP (Octanol/Water) | Expected to be higher than the 1H-analog. | 2.11 (Predicted, XLogP3)[9][10] | HPLC Method: The compound's retention time on a reverse-phase C18 column is correlated with the known logP values of a set of standards. This is a rapid and reliable alternative to the shake-flask method. |

| pKa | Not applicable (no acidic proton). | 10.67 ± 0.40 (Predicted, for N-H proton)[9][10] | Potentiometric or UV-Vis Titration: Involves titrating a solution of the compound with a strong acid or base and monitoring the change in pH or UV absorbance to determine the dissociation constant. |

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis provides unequivocal proof of structure and purity. While specific spectra for this compound are not publicly available, its characteristic features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The N1-methyl group should appear as a sharp singlet around 4.0-4.2 ppm . The O-methyl group of the ester will also be a singlet, slightly downfield, around 3.9-4.0 ppm . The three aromatic protons on the benzene ring will appear further downfield (7.5-8.5 ppm) and exhibit a characteristic splitting pattern due to their coupling relationships (e.g., a doublet for H4, a doublet of doublets for H6, and a doublet for H7).

-

¹³C NMR: The carbon spectrum will show 10 distinct signals. The N-methyl and O-methyl carbons will appear in the aliphatic region (35-55 ppm). The ester carbonyl carbon will be significantly downfield (~160-165 ppm), and the remaining aromatic and pyrazole carbons will appear between 110-145 ppm.

Mass Spectrometry (MS)

-

Electron Impact (EI-MS): The mass spectrum will show a prominent molecular ion (M⁺) peak . A key diagnostic feature will be the isotopic pattern caused by the bromine atom. There will be two peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement (typically to four decimal places), which can be used to confirm the elemental composition (C₁₀H₉BrN₂O₂) of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by several key vibrational bands:

-

C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region from the ester C-O bond.

-

C-H Stretches: Bands just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the methyl groups).

Reactivity and Key Chemical Transformations

The compound's utility stems from the orthogonal reactivity of its functional groups, allowing for selective chemical modifications.

Caption: Key Reaction Pathways for the Topic Compound.

-

C5-Bromo Position (Cross-Coupling): The carbon-bromine bond is the most versatile site for modification. It readily participates in palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups at the C5 position, a cornerstone of modern library synthesis.

-

Buchwald-Hartwig Amination: Forms a C-N bond, allowing for the introduction of primary or secondary amines.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Significance: These reactions enable extensive exploration of the Structure-Activity Relationship (SAR) around the indazole core by modifying the electronics and sterics at the C5 position.

-

-

C3-Methyl Ester (Acyl Substitution): The ester group is a classic precursor to other functionalities.

-

Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) yields the corresponding carboxylic acid (5-bromo-1-methyl-1H-indazole-3-carboxylic acid, CAS 1363380-96-4).[11][12] This acid can then be coupled to amines using standard peptide coupling reagents (e.g., HATU, EDCI).

-

Amidation: Direct reaction with amines, often at elevated temperatures or with a catalyst, can form a wide range of amides, which are common functional groups in bioactive molecules.

-

Applications in Research and Development

The structural features of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate make it a high-value intermediate across several research domains.

-

Pharmaceutical Development: As a core building block, it is used in the synthesis of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[3][13] The ability to rapidly diversify at both the C3 and C5 positions allows for efficient optimization of potency and selectivity.

-

Agrochemical Chemistry: The indazole scaffold is also present in some agrochemicals. This compound serves as a precursor for developing novel herbicides and fungicides.[3][4]

-

Materials Science: The rigid, aromatic structure of the indazole core makes it an attractive component for novel organic electronic materials, such as those used in conducting polymers or organic light-emitting diodes (OLEDs).[3][4]

Safety and Handling

Based on the Safety Data Sheet (SDS) for the closely related precursor, methyl 5-bromo-1H-indazole-3-carboxylate, appropriate safety precautions should be taken.[14]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Do not eat, drink, or smoke when using this product.

-

IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed and store locked up.

-

All handling should be performed by technically qualified individuals in a laboratory setting.

References

-

ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-bromo-1-methyl-1H-indazole-3-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

-

X-Y-Z-Biotech. (2017). METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE (CAS No. 78155-74-5) SDS. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 1363381-41-2 | Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate - Moldb [moldb.com]

- 6. methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate | 1363381-41-2 | NEC38141 [biosynth.com]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. 1363380-96-4 | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid - Moldb [moldb.com]

- 12. calpaclab.com [calpaclab.com]

- 13. chemimpex.com [chemimpex.com]

- 14. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a key building block, its unambiguous characterization is paramount for ensuring the integrity and reproducibility of downstream applications. This document outlines the theoretical basis and practical protocols for analyzing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predictive data derived from established principles and analogous structures, this guide serves as an essential resource for researchers, chemists, and quality control professionals, enabling them to confidently verify the identity, purity, and structure of this important intermediate.

Molecular Structure and Spectroscopic Overview

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate possesses a rigid bicyclic indazole core, which dictates a predictable pattern of signals in its NMR spectra. The key structural features to be identified are:

-

The Indazole Ring System: A substituted aromatic benzene ring fused to a pyrazole ring.

-

Substituents:

-

A bromine atom at the C-5 position, which introduces a characteristic isotopic signature in mass spectrometry.

-

An N-methyl group at the N-1 position.

-

A methyl ester group at the C-3 position.

-

A multi-technique spectroscopic approach is essential for full structural confirmation. NMR spectroscopy will define the carbon-hydrogen framework, mass spectrometry will confirm the molecular weight and elemental composition, and IR spectroscopy will verify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for the definitive structural assignment of organic molecules.[2] For methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, both ¹H and ¹³C NMR are required to account for every atom in the hydrogen and carbon framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show five distinct signals, corresponding to the five unique proton environments in the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the ester group, and the anisotropic effects of the aromatic system.

Causality Behind Assignments:

-

Aromatic Protons (H-4, H-6, H-7): These protons reside on the benzene portion of the indazole ring. Their chemical shifts are typically found between 7.0 and 8.5 ppm.[3] H-4 is adjacent to the electron-withdrawing ester-bearing pyrazole ring, likely shifting it downfield. H-6 is ortho to the bromine atom, which will also induce a downfield shift. The multiplicities are governed by spin-spin coupling with adjacent protons: H-7 will couple to H-6, and H-4 will couple to the N-H in the parent 1H-indazole, but here it will be a singlet or a narrow doublet. In the N-methylated structure, H-4, H-6, and H-7 will exhibit doublet or doublet-of-doublets patterns based on their ortho and meta couplings.

-

N-Methyl Protons: The protons of the methyl group attached to the N-1 nitrogen are expected to appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

-

O-Methyl Protons: The protons of the methyl ester group are also a sharp singlet, generally found in a similar region, around 3.9-4.1 ppm. Two-dimensional NMR techniques are essential for unambiguous assignment if these signals overlap.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-7 | ~7.60 | Doublet (d) | 1H |

| H-6 | ~7.75 | Doublet of Doublets (dd) | 1H |

| H-4 | ~8.20 | Doublet (d) | 1H |

| N-CH₃ | ~4.10 | Singlet (s) | 3H |

| O-CH₃ | ~4.00 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display nine signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Ester) | 162-165 | Typical range for an α,β-unsaturated ester carbonyl.[4] |

| C-3 | 138-142 | Quaternary carbon of the pyrazole ring attached to the ester. |

| C-7a | 140-143 | Quaternary carbon at the ring junction. |

| C-4 | 128-132 | Aromatic C-H. |

| C-6 | 125-129 | Aromatic C-H. |

| C-3a | 122-126 | Quaternary carbon at the ring junction. |

| C-7 | 112-116 | Aromatic C-H. |

| C-5 | 115-120 | Aromatic carbon directly bonded to bromine (signal may be attenuated). |

| O-CH₃ | 52-55 | Methyl carbon of the ester. |

| N-CH₃ | 35-40 | Methyl carbon attached to the indazole nitrogen. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is sufficient. Use 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0 to 200 ppm is appropriate. A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and pick all peaks in both spectra.

Structural Confirmation with 2D NMR

To definitively assign all proton and carbon signals, especially where ambiguity exists (e.g., between the N-CH₃ and O-CH₃ signals), a suite of 2D NMR experiments is required.[5]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming which aromatic protons are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. This will definitively link each aromatic proton to its corresponding carbon and each methyl proton signal to its methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for assigning quaternary carbons and piecing the molecular fragments together. For instance, the O-CH₃ protons should show a correlation to the C=O carbon, while the N-CH₃ protons will correlate to C-3a and C-7a.[6]

Caption: Workflow for unambiguous NMR-based structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Formula

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound.

Predicted Mass Spectrum

The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[7]

Table 3: Predicted High-Resolution MS Data

| Ion | Calculated Exact Mass | Expected Observation |

|---|---|---|

| [M(⁷⁹Br)]⁺ | 253.9691 | Molecular ion with ⁷⁹Br isotope. |

| [M(⁸¹Br)]⁺ | 255.9671 | Molecular ion with ⁸¹Br isotope. |

Predicted Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to be prominent. Key fragmentation pathways would involve the loss of stable neutral fragments from the ester group:[8]

-

[M - 31]⁺: Loss of a methoxy radical (•OCH₃).

-

[M - 59]⁺: Loss of the carbomethoxy group (•COOCH₃).

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) via direct infusion into an Electrospray Ionization (ESI) source for high-resolution mass analysis, or use a Gas Chromatography (GC) inlet for EI-MS.

-

Ionization: Use positive ion mode ESI or standard 70 eV EI.

-

Analysis: Scan a mass range from m/z 50 to 400.

-

Data Interpretation: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Use the exact mass measurement from a high-resolution instrument (like TOF or Orbitrap) to calculate the elemental formula and confirm it matches C₉H₇BrN₂O₂.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups within the molecule.

Predicted IR Absorption Bands

The spectrum will be dominated by the strong carbonyl stretch of the ester group.

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3100-3000 | C-H Stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds. |

| ~2950-2850 | C-H Stretch (Aliphatic) | Medium | From the N-CH₃ and O-CH₃ groups. |

| ~1725 | C=O Stretch (Ester) | Strong, Sharp | The most diagnostic peak for the molecule.[9] |

| ~1610, ~1470 | C=C Stretch (Aromatic) | Medium-Strong | Skeletal vibrations of the indazole ring. |

| ~1300-1250 | C-O Stretch (Ester) | Strong | Asymmetric stretch of the ester C-O-C linkage.[10] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background. Identify the key absorption bands and compare them to the predicted values.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

Caption: Integrated workflow for comprehensive structural verification.

Conclusion

The structural characterization of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is achieved through a systematic and integrated application of NMR, MS, and IR spectroscopy. This guide provides the predictive data, experimental causality, and validated protocols necessary for researchers to confidently acquire and interpret the spectral data for this compound. Adherence to these methodologies ensures the generation of high-quality, reproducible data, which is the bedrock of scientific integrity in drug discovery and chemical research.

References

-

911Metallurgist. (n.d.). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

-

University of Groningen. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). methyl 5-bromo-1H-indazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-1-methyl-1h-indazole-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. emerypharma.com [emerypharma.com]

- 6. m.youtube.com [m.youtube.com]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

A Comprehensive Technical Guide to the ¹H NMR Spectral Analysis of Methyl 5-Bromo-1-methyl-1H-indazole-3-carboxylate

Abstract: This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate. Indazole derivatives are pivotal scaffolds in medicinal chemistry and drug development, making unambiguous structural confirmation essential.[1] This document serves as a key resource for researchers and scientists, detailing the theoretical principles behind the spectrum, a robust experimental protocol for data acquisition, and a systematic interpretation of the spectral data. By elucidating the influence of the molecule's unique substituent pattern on proton chemical shifts and coupling constants, this guide establishes a benchmark for the characterization of this and structurally related compounds.

Introduction: Molecular Structure and Theoretical Analysis

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a functionalized heterocyclic compound built on an indazole core. The precise arrangement of its substituents creates a distinct electronic environment for each proton, resulting in a unique and predictable ¹H NMR spectrum. Understanding the interplay of these substituents is the foundation of accurate spectral interpretation.[2][3][4][5][6]

The structure contains five unique proton environments:

-

Three aromatic protons on the benzene ring portion of the indazole core (H4, H6, H7).

-

Three protons of the N-methyl group at position 1 (N-CH₃).

-

Three protons of the methyl ester group at position 3 (O-CH₃).

Structural and Electronic Influences:

The chemical shift of each proton is primarily governed by the local electron density, which is modulated by the electronic effects (inductive and resonance) of the substituents.[7][8][9][10]

-

Methyl Carboxylate (-COOCH₃) at C3: This is a strong electron-withdrawing group. It significantly deshields the adjacent proton at position 4 (H4), causing it to resonate at a lower field (higher ppm value).

-

Bromine (-Br) at C5: As a halogen, bromine exerts a strong electron-withdrawing inductive effect, deshielding the protons ortho to it (H4 and H6). Its weaker electron-donating resonance effect is secondary.

-

N-Methyl Group (-CH₃) at N1: This group is generally considered electron-donating and is part of the heterocyclic pyrazole ring, influencing the overall aromatic system.

Predicted Splitting Patterns:

Spin-spin coupling occurs between non-equivalent neighboring protons, leading to signal splitting. The magnitude of this interaction, the coupling constant (J), is dependent on the number of bonds separating the protons.

-

Ortho Coupling (³J): Coupling between adjacent protons on the aromatic ring (e.g., H6 and H7). This is typically the largest coupling, with J values in the range of 7–10 Hz.[11][12]

-

Meta Coupling (⁴J): Coupling between protons separated by three bonds (e.g., H4 and H6). This interaction is significantly weaker, with J values around 2–3 Hz.[11][12][13]

-

Para Coupling (⁵J): Coupling across four bonds (e.g., H4 and H7) is generally less than 1 Hz and is often not resolved.[12]

Based on these principles, the following multiplicities are predicted for the aromatic protons:

-

H7: Coupled only to H6 (ortho), it should appear as a doublet (d).

-

H4: Coupled only to H6 (meta), it should appear as a doublet (d), potentially broadened by any unresolved para coupling.

-

H6: Coupled to both H7 (ortho) and H4 (meta), it should appear as a doublet of doublets (dd).

The methyl groups (N-CH₃ and O-CH₃) have no adjacent protons and are therefore expected to appear as sharp singlets (s).

Experimental Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is critical. The following procedure represents a self-validating system for the characterization of small organic molecules like the title compound.[14][15]

2.1. Sample Preparation

The choice of solvent is crucial as it must dissolve the analyte without interfering with its signals.[16] Deuterated solvents are used to avoid large solvent peaks in the ¹H spectrum.[17][18]

-

Analyte Weighing: Accurately weigh 5–10 mg of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[19] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[19]

-

Dissolution: Transfer the weighed solid into a clean, dry, high-quality 5 mm NMR tube. Add approximately 0.6–0.7 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the solid is completely dissolved. A clear, homogeneous solution is required for optimal spectral resolution.

-

Internal Standard (Optional): Modern NMR spectrometers can lock onto the deuterium signal of the solvent for field stability and use the residual solvent peak for calibration.[18] For highly precise work, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which provides a reference signal at 0.00 ppm.[17]

2.2. Instrument Parameters (400 MHz Spectrometer)

These parameters are a starting point and may be optimized to improve signal-to-noise ratio or resolution.

-

Spectrometer Frequency: 400 MHz

-

Acquisition Time (at): 3–4 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (d1): 1–2 seconds. This delay allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

-

Pulse Width (p1): A 30° or 45° pulse is typically used for standard 1D experiments to balance signal intensity and experiment time.

-

Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Spectral Data Interpretation and Assignment

The analysis of the acquired ¹H NMR spectrum involves the systematic assignment of each signal based on its chemical shift, integration, and multiplicity, cross-referencing the theoretical predictions from Section 1.

3.1. Summary of ¹H NMR Data

The following table summarizes the predicted spectral data for methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate in CDCl₃.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | ~8.25 | d | J4,6 ≈ 1.9 | 1H |

| H7 | ~7.70 | d | J7,6 ≈ 8.8 | 1H |

| H6 | ~7.55 | dd | J6,7 ≈ 8.8, J6,4 ≈ 1.9 | 1H |

| N-CH₃ | ~4.15 | s | - | 3H |

| O-CH₃ | ~4.05 | s | - | 3H |

3.2. Detailed Signal-by-Signal Analysis

-

Signal at δ ~4.15 ppm (Singlet, 3H): This singlet integrates to three protons and falls in the expected region for a methyl group attached to a nitrogen atom within a heterocyclic aromatic system. It is assigned to the N-CH₃ group. Data from related N-substituted indazoles supports this assignment.[20][21][22]

-

Signal at δ ~4.05 ppm (Singlet, 3H): This second singlet, also integrating to three protons, is characteristic of a methyl ester. It is confidently assigned to the O-CH₃ protons of the carboxylate group.

-

Signal at δ ~8.25 ppm (Doublet, 1H, J ≈ 1.9 Hz): This downfield signal integrates to one proton. Its low-field position is a direct consequence of the strong deshielding effects from both the adjacent electron-withdrawing carboxylate group at C3 and the ortho bromine atom at C5. The small coupling constant of ~1.9 Hz is characteristic of a four-bond meta coupling (⁴J). This signal is unequivocally assigned to H4 , coupled to H6.

-

Signal at δ ~7.70 ppm (Doublet, 1H, J ≈ 8.8 Hz): This signal for one proton displays a large coupling constant of ~8.8 Hz, which is typical for a three-bond ortho coupling (³J) in an aromatic system.[23] This pattern corresponds to a proton with only one adjacent neighbor. This signal is assigned to H7 , coupled to H6.

-

Signal at δ ~7.55 ppm (Doublet of Doublets, 1H, J ≈ 8.8, 1.9 Hz): Integrating to one proton, this signal exhibits two distinct couplings. The larger coupling of 8.8 Hz matches the ortho coupling to H7, and the smaller 1.9 Hz coupling matches the meta coupling to H4. This splitting pattern confirms its position between two other protons and is therefore assigned to H6 . The mutual nature of J-coupling confirms the assignments, as the coupling constants observed in the H6 signal perfectly match those in the H7 and H4 signals.[13]

Visualization of the Proton Coupling Network

To visually represent the through-bond scalar coupling relationships identified in the spectral analysis, a molecular diagram is presented below. This graphical representation provides an intuitive map of the proton connectivity within the aromatic system.

Caption: Spin-spin coupling network in the aromatic region.

Conclusion

The ¹H NMR spectrum of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is highly informative and allows for its complete and unambiguous structural verification. The combination of distinct chemical shifts, driven by the electronic nature of the substituents, and a well-resolved set of coupling constants provides a unique spectral fingerprint. The downfield shift of H4 serves as a key indicator for the C3-carboxylate substitution, while the characteristic ortho and meta coupling constants confirm the 1,2,4-trisubstituted pattern on the benzene ring. This comprehensive guide provides the theoretical foundation and practical methodology for researchers to confidently identify and characterize this important molecular scaffold, ensuring scientific integrity in drug discovery and chemical development workflows.

References

-

Smith, W. B., Deavenport, D. L., Ihring, A. M., & Roark, J. L. (1972). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Journal of Physical Chemistry, 76(15), 2139-2143. Available at: [Link]

-

Pinto, D. C., Silva, A. M., & Cavaleiro, J. A. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available at: [Link]

-

Anson, C. E., & Thamattoor, D. M. (2001). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. The Journal of Organic Chemistry, 66(5), 1589-1594. Available at: [Link]

-

Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Available at: [Link]

-

Fraser, R. R., & Renaud, R. N. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2767-2773. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. Available at: [Link]

-

University of Groningen. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen Research Portal. Available at: [Link]

-

Alfa Chemistry. (n.d.). NMR Solvents. Isotope Science. Available at: [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643-660. Available at: [Link]

-

Stuart, D. R., Alsabeh, P., Kuhn, M., & Fagnou, K. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(21), 7903-7913. Available at: [Link]

-

Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Kumar, S., Kumar, R., & Kumar, V. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-61. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Chapter 13: Spectroscopy. Available at: [Link]

-

Scribd. (n.d.). NMR Solvent Properties. Available at: [Link]

-

Hans Reich. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Available at: [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Available at: [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available at: [Link]

-

R Discovery. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Available at: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

-

Afonin, A. V. (2019). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

-

Millersville University. (n.d.). Notes on NMR Solvents. Available at: [Link]

-

Scribd. (n.d.). NMR Spectroscopy For Structure Elucidation. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

University of Lille. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Available at: [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

-

Hans Reich. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. Available at: [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

-

Hans Reich. (n.d.). 1H NMR Coupling Constants. University of Wisconsin. Available at: [Link]

-

Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-431. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

DiVA portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available at: [Link]

-

Hans Reich. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. acdlabs.com [acdlabs.com]

- 14. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 15. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.rug.nl [research.rug.nl]

- 22. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 23. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical basis for the predicted chemical shifts, provide a detailed assignment of each carbon resonance, and outline a robust experimental protocol for acquiring high-quality ¹³C NMR data.

Introduction: The Significance of Structural Elucidation

The precise structural characterization of heterocyclic compounds is paramount in modern drug discovery and materials science. Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a versatile building block, and a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and the rational design of novel molecular entities. ¹³C NMR spectroscopy is an indispensable tool in this regard, offering a detailed fingerprint of the carbon skeleton of a molecule.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, the molecular structure of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is presented below with a standardized carbon numbering system.

Sources

mass spectrometry of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

Introduction: Contextualizing the Analysis

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and pharmaceutical development. As a functionalized indazole, it serves as a versatile scaffold for synthesizing novel therapeutic agents, potentially targeting cancer-related and neurological conditions[1]. The precise characterization of such molecules is paramount for ensuring purity, confirming identity in synthetic workflows, and understanding metabolic fate.

Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a detailed examination of the mass spectrometric behavior of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate (Molecular Formula: C₁₀H₉BrN₂O₂, Molecular Weight: 269.1 g/mol [2]). We will delve into the theoretical underpinnings of its ionization and fragmentation, present a robust analytical protocol, and interpret the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply mass spectrometry to this class of compounds.

Pillar 1: Foundational Principles of Ionization and Isotopic Distribution

The successful analysis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate by mass spectrometry begins with selecting the appropriate ionization method and understanding its inherent isotopic signature.

Choosing the Right Ionization Technique

The choice of ionization source dictates the nature of the resulting mass spectrum. For a comprehensive analysis, two techniques are primarily recommended:

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal internal energy impartation. This is the method of choice for unequivocally determining the molecular weight of the parent compound. The process typically generates the protonated molecule, [M+H]⁺, largely without inducing fragmentation[3]. This provides a clear and unambiguous signal for the intact molecule, which is crucial for confirming its synthesis and purity.

-

Electron Ionization (EI): In contrast, EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV)[4]. This high energy not only ionizes the molecule to form a radical cation (M•⁺) but also causes extensive and reproducible fragmentation[4][5]. The resulting fragmentation pattern is a molecular fingerprint that provides invaluable information about the compound's structure. For tandem mass spectrometry (MS/MS) experiments, Collision-Induced Dissociation (CID) of the ESI-generated [M+H]⁺ ion can be used to generate structurally informative fragments in a more controlled manner.

The Telltale Signature: The Bromine Isotopic Pattern

A key structural feature of the target molecule is the single bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 relative abundance (approximately 50.5% and 49.5%, respectively)[6][7].

This natural distribution has a profound and diagnostically useful effect on the mass spectrum. Any ion containing the bromine atom will appear not as a single peak, but as a pair of peaks (a doublet) separated by 2 mass-to-charge units (m/z). These two peaks, representing the M⁺ and M+2 ions, will have nearly equal intensity[8][9]. The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the ion.

Pillar 2: Experimental Protocol for LC-MS/MS Analysis

This section provides a self-validating workflow for the analysis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step 1: Sample and Standard Preparation

-

Stock Solution: Accurately weigh approximately 1 mg of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate standard and dissolve it in 10 mL of a 1:1 solution of acetonitrile and water to create a 100 µg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with the same solvent to create a working solution with a final concentration of 1 µg/mL.

-

Solvent Blank: Prepare a vial containing only the 1:1 acetonitrile/water solvent to be run between samples to ensure no carryover.

Step 2: Liquid Chromatography (LC) Parameters

-

LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Step 3: Mass Spectrometry (MS) Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 350 °C.

-

Scan Mode 1 (MS¹): Acquire full scan data from m/z 100-500 to detect the [M+H]⁺ ion.

-

Scan Mode 2 (MS²): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ions at m/z 268.9 and 270.9.

-

Collision Gas: Argon.

-

Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

The logical flow for this experimental setup is visualized below.

Caption: Experimental workflow from sample preparation to MS/MS data analysis.

Pillar 3: Interpretation of the Mass Spectrum

The mass spectrum of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate provides a wealth of structural information. The analysis below is based on established fragmentation principles for indazole esters and halogenated compounds[10][11].

The Molecular Ion ([M+H]⁺)

In ESI+ mode, the molecule readily protonates to form the [M+H]⁺ ion. Given the two bromine isotopes, this will be observed as a doublet at:

-

m/z 268.9: Corresponding to the [C₁₀H₁₀⁷⁹BrN₂O₂]⁺ ion.

-

m/z 270.9: Corresponding to the [C₁₀H₁₀⁸¹BrN₂O₂]⁺ ion.

The key diagnostic is that these two peaks will have a relative intensity ratio of approximately 1:1.

Predicted Fragmentation Pathway and Key Fragment Ions

Upon fragmentation via CID (or in an EI source), the molecular ion will undergo a series of characteristic bond cleavages. The most probable fragmentation pathways involve the ester functional group and the bromine substituent.

The fragmentation cascade is outlined in the diagram below:

Caption: Predicted fragmentation pathway for the [M+H]⁺ ion.

Summary of Key Ions

The expected ions are summarized in the table below for quick reference.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Neutral Loss | Diagnostic Feature |

| 268.9 / 270.9 | [M+H]⁺ (Protonated Molecule) | 1:1 isotopic doublet, confirms molecular weight. |

| 236.9 / 238.9 | Loss of methanol (-CH₃OH) | 1:1 isotopic doublet, indicates stable acylium ion formation. |

| 209.9 / 211.9 | Loss of carbomethoxy radical (-•COOCH₃) | 1:1 isotopic doublet, loss of the entire ester group. |

| 208.9 / 210.9 | Loss of CH₃OH and CO | 1:1 isotopic doublet, subsequent loss from the acylium ion. |

| 189.0 | Loss of bromine radical (-•Br) | Single peak (no isotopic pattern), confirms loss of Br. |

Expert Interpretation:

-

The initial loss of methanol (CH₃OH, 32 Da) from the protonated ester is a highly favorable pathway, leading to the formation of a stable acylium ion at m/z 236.9 / 238.9 . This is often the base peak in the MS/MS spectrum.

-

This acylium ion can then undergo a subsequent loss of carbon monoxide (CO, 28 Da) to produce the ion at m/z 208.9 / 210.9 . This two-step loss (methanol followed by CO) is a classic fragmentation pattern for methyl esters.

-

A direct cleavage of the C-C bond adjacent to the indazole ring can expel the entire carbomethoxy group as a radical (•COOCH₃, 59 Da), resulting in the ion at m/z 209.9 / 211.9 .

-

Finally, the cleavage of the carbon-bromine bond results in the loss of a bromine radical (79 or 81 Da). The resulting fragment at m/z 189.0 will be a singlet peak, as the isotopic signature has been lost, providing complementary evidence for the fragmentation scheme.

Conclusion

The mass spectrometric analysis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a powerful and definitive method for its structural characterization. By leveraging a soft ionization technique like ESI, the molecular weight can be confirmed with high confidence, aided by the unmistakable 1:1 isotopic signature of the bromine atom. Furthermore, controlled fragmentation using CID provides a detailed structural fingerprint, with predictable losses of the ester group and bromine atom that corroborate the proposed structure. The protocols and interpretive guidance provided herein offer a robust framework for researchers in pharmaceutical and chemical synthesis to reliably analyze this important class of molecules.

References

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from chemistrysteps.com. [Link]

-

Silva, M., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

-

Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... [Link]

-

ResearchGate. (2017). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. [Link]

-

Norman, C., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. [Link]

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

ResearchGate. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

National Center for Biotechnology Information. (n.d.). Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology. [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

YouTube. (2020). Electron ionization and mass spectrometry. [Link]

-

Unknown. (n.d.). Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate | 1363381-41-2 | NEC38141 [biosynth.com]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uni-saarland.de [uni-saarland.de]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

Abstract

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the development of novel therapeutic agents, particularly kinase inhibitors for oncology.[1][2] Its structural complexity, featuring a substituted indazole core, necessitates a robust and regioselective synthetic strategy. This guide provides an in-depth analysis of the principal synthesis routes, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. We will explore a preferred linear synthesis commencing with the functionalization of a pre-formed indazole core, addressing the critical challenges of electrophilic bromination and regioselective N-alkylation. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive and practical understanding of this synthesis.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bioisostere of indole, is a privileged scaffold in drug discovery.[3] Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into numerous clinically significant molecules. The functionalization of the indazole core at the C3, C5, and N1 positions allows for fine-tuning of a compound's physicochemical properties and biological activity. The target molecule, methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate, serves as a versatile intermediate. The C3-carboxylate enables amide coupling, the C5-bromo position is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the N1-methyl group often enhances metabolic stability or modulates receptor binding.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target compound can be approached from several angles. The most common and reliable strategy involves a linear sequence starting from a commercially available precursor, Indazole-3-carboxylic acid. This approach allows for controlled, sequential introduction of the required functional groups.

The primary retrosynthetic disconnection reveals three key transformations:

-

N1-Methylation: The final step is the selective methylation of the N1 position of the indazole ring.

-

Esterification: The methyl ester is formed from the corresponding carboxylic acid.

-

C5-Bromination: The bromine atom is introduced onto the indazole core via electrophilic aromatic substitution.

Caption: Retrosynthetic analysis of the target molecule.

This guide will focus on this forward synthetic pathway, as it is well-documented and offers high yields with excellent control over regioselectivity.

Synthesis Pathway: A Step-by-Step Technical Guide

This pathway is designed as a robust, multi-step synthesis that is both scalable and reproducible.

Step 1: Electrophilic Bromination of Indazole-3-carboxylic acid

The first transformation involves the selective bromination of the indazole ring at the C5 position. The indazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The reaction is typically performed in an acidic medium, which activates the bromine and directs the substitution.

Causality of Experimental Choices:

-

Reagent: Molecular bromine (Br₂) is the electrophile. Using it in slight excess ensures complete conversion of the starting material.

-

Solvent: Glacial acetic acid serves as both the solvent and a catalyst. It protonates the indazole ring, influencing its reactivity, and is capable of dissolving the starting material at elevated temperatures.[4][5]

-

Temperature: The reaction is initiated at a high temperature (120 °C) to ensure the complete dissolution of the indazole-3-carboxylic acid, then cooled to 90 °C for the bromine addition.[4][5] This controlled temperature prevents runaway reactions and minimizes the formation of poly-brominated byproducts. The prolonged heating at 90 °C drives the reaction to completion.

-

Suspend Indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per 1.0 g of starting material).

-

Heat the suspension to 120 °C with stirring until a clear, homogeneous solution is formed.

-

Cool the solution to 90 °C.

-

In a separate vessel, prepare a solution of bromine (2.0 eq) in a small volume of glacial acetic acid (approx. 2 mL).

-

Add the bromine solution dropwise to the reaction mixture at 90 °C over 15-20 minutes.

-

Maintain the reaction at 90 °C and stir for 16 hours. Monitor progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice water (approx. 200 mL) and stir for 15 minutes to precipitate the product.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove residual acetic acid and bromine.

-

Dry the product under vacuum at room temperature to afford 5-bromo-1H-indazole-3-carboxylic acid.

| Parameter | Value | Reference |

| Typical Yield | 85-90% | [4][5] |

| Appearance | White solid | [4][5] |

| Purity (Typical) | >98% by NMR |

Step 2: Fischer Esterification

With the brominated core synthesized, the next step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality of Experimental Choices:

-

Reagents: Methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side due to its large excess.

-

Catalyst: A strong acid, typically concentrated sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Temperature: The reaction is heated to reflux to increase the reaction rate.

-

Suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (approx. 20 mL per 1.0 g).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add concentrated sulfuric acid (0.2 eq) dropwise with vigorous stirring.

-

Remove the ice bath and heat the mixture to reflux (approx. 65 °C).

-

Maintain the reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Slowly pour the concentrated mixture into a beaker of cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid and precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from ethyl acetate/hexane.

| Parameter | Value |

| Typical Yield | 90-95% |

| Appearance | Off-white solid |

| Purity (Typical) | >98% by NMR |

Step 3: Regioselective N1-Methylation

This is the most critical step of the synthesis. The alkylation of the indazole N-H can occur at either the N1 or N2 position. Achieving high regioselectivity is paramount to avoid a difficult separation of isomers and to maximize the yield of the desired product. The outcome is highly dependent on the choice of base, solvent, and electrophile.[6] For selective N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a strong base in a polar aprotic solvent is preferred.

Caption: N1 vs. N2 alkylation pathways.

Causality of Experimental Choices:

-

Base & Solvent System: The combination of sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) has been shown to provide excellent N1 selectivity.[7][8] NaH, a non-nucleophilic strong base, deprotonates the indazole N-H to form the indazolide anion. The counter-ion (Na⁺) and solvent polarity influence the site of subsequent alkylation. Another highly effective system for selective N1-alkylation uses cesium carbonate (Cs₂CO₃) in dioxane, which is reported to give high yields of the N1-isomer.[6]

-

Electrophile: Methyl iodide (MeI) or methyl tosylate (MeOTs) are common methylating agents. They are highly reactive and provide the methyl group efficiently.

-

Temperature: The reaction is typically run at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.

-

To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF (approx. 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes. The solution should become clear as the sodium indazolide salt forms.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate.

| Parameter | Value | Reference |

| Typical Yield | 75-90% | [9] |

| Regioselectivity (N1:N2) | >95:5 | [10] |

| Appearance | White to pale yellow solid |

Summary of Synthesis

The described three-step sequence provides a reliable and high-yielding route to the target molecule.

Caption: Overall synthetic workflow.

Conclusion

The synthesis of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is a well-established process that hinges on the strategic and controlled execution of three key chemical transformations: electrophilic bromination, Fischer esterification, and regioselective N-methylation. By carefully selecting reagents and controlling reaction conditions, particularly during the critical N-alkylation step, researchers can reliably produce this valuable intermediate in high yield and purity. The protocols outlined in this guide represent a field-proven approach, providing a solid foundation for laboratory synthesis and further exploration in drug discovery programs.

References

-

(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. ResearchGate. Available at: [Link]

- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. Google Patents.

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

-

Sandmeyer reaction - Wikipedia. Wikipedia. Available at: [Link]

-

(PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Sandmeyer Reaction - YouTube. YouTube. Available at: [Link]

-

1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal. DiVA portal. Available at: [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur. Available at: [Link]

-